REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([OH:12])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[Cl:14][CH2:15][CH2:16][N:17]([CH3:18])[CH3:19].[ClH:13].[H-:21].[N:22]#[N:23].[Na+:20]>>[CH3:1][O:2][c:3]1[c:4]([O:12][CH2:15][CH2:16][N:17]([CH3:18])[CH3:19])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COc1ccc([N+](=O)[O-])cc1OCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |